molecular formula C18H20N6OS B2762845 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide CAS No. 898429-44-2

2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

Cat. No.: B2762845
CAS No.: 898429-44-2
M. Wt: 368.46
InChI Key: OFUYSIYFAYSSSZ-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a triazole-based acetamide derivative characterized by a 4-amino-1,2,4-triazole core substituted with a pyridin-3-yl group at position 3. The sulfanyl (-S-) bridge connects the triazole ring to an acetamide moiety, which is further modified with a phenyl group and an isopropyl group on the nitrogen atom. This structural framework is associated with diverse biological activities, including anti-inflammatory, antimicrobial, and anti-exudative properties, as observed in related compounds .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6OS/c1-13(2)23(15-8-4-3-5-9-15)16(25)12-26-18-22-21-17(24(18)19)14-7-6-10-20-11-14/h3-11,13H,12,19H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUYSIYFAYSSSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CSC2=NN=C(N2N)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide is a member of the triazole family, known for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on recent research findings.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : The triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and suitable nitriles.
  • Thioether Formation : The triazole derivative reacts with a thiol compound to establish the thioether linkage.
  • Acetamide Formation : The final step involves the reaction of the thioether with an acylating agent to yield the acetamide group.

Yields and Conditions

Reported yields for various synthetic routes range from moderate to high, with specific studies indicating yields around 73% under optimized conditions using solvents like ethanol or DMF and catalysts such as triethylamine.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interfere with cellular processes. Triazole derivatives often exhibit activity against various biological targets, including:

  • Antimicrobial Activity : Many triazoles show efficacy against bacteria and fungi due to their ability to disrupt cell wall synthesis or function.
  • Anticancer Properties : Some studies suggest that this compound may induce apoptosis in cancer cells and inhibit tumor growth through various pathways .

Anticancer Activity

Recent studies have shown that triazole derivatives can significantly inhibit the proliferation of cancer cell lines. For example, a study utilizing MTT assays demonstrated that certain derivatives exhibited over 70% inhibition at concentrations as low as 12.5 µg/mL against HepG2 liver cancer cells .

Antimicrobial Efficacy

Another investigation highlighted the antimicrobial properties of triazole compounds, noting that modifications in the pyridine group significantly enhance activity against Gram-positive and Gram-negative bacteria. The electron-rich nature of the triazole ring facilitates binding with biological targets, enhancing its efficacy .

Comparative Table of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
AntiepilepticExhibits anticonvulsant activity in animal models

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound under discussion has been evaluated for its effectiveness against various bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens, making it a potential candidate for developing new antibiotics or antifungal agents. Its mechanism of action is believed to involve the disruption of cellular processes in microorganisms, although further studies are required to elucidate these pathways fully.

Anticancer Properties
The compound's structure suggests potential anticancer activity. Triazoles have been associated with inhibiting tumor growth and inducing apoptosis in cancer cells. Preliminary studies have indicated that this specific triazole derivative may interfere with cancer cell proliferation and survival mechanisms, presenting a promising avenue for cancer therapy development.

Enzyme Inhibition
Another significant application of this compound lies in its ability to inhibit specific enzymes related to various diseases. For instance, it has been studied as a potential inhibitor of phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. By modulating PDE activity, this compound could contribute to therapeutic strategies for conditions like asthma and cardiovascular diseases.

Agricultural Applications

Fungicides
Given the compound's antifungal properties, it has potential applications as a fungicide in agriculture. The ability to combat fungal pathogens that affect crops could lead to increased agricultural yields and reduced reliance on conventional chemical fungicides, which often have harmful environmental effects.

Plant Growth Regulators
Research into the role of triazole compounds in plant growth regulation has shown that they can influence various physiological processes in plants. This compound may enhance resistance to abiotic stresses such as drought and salinity, promoting healthier plant growth under challenging conditions.

Material Science

Polymer Development
The unique chemical structure of this triazole derivative allows it to be incorporated into polymer matrices, potentially enhancing the properties of materials used in various applications. For example, polymers modified with triazole compounds may exhibit improved thermal stability and mechanical strength.

Nanomaterials
Recent advancements in nanotechnology suggest that compounds like 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide can be utilized in synthesizing nanomaterials with specific functionalities. These materials could find applications in drug delivery systems or as catalysts in chemical reactions.

Summary Table of Applications

Application AreaSpecific UsesPotential Benefits
Medicinal ChemistryAntimicrobial agentsCombat infections
Anticancer agentsInhibit tumor growth
Enzyme inhibitorsTreat diseases like asthma
Agricultural ScienceFungicidesIncrease crop yields
Plant growth regulatorsEnhance resistance to environmental stress
Material SciencePolymer developmentImprove material properties
Nanomaterial synthesisEnhance drug delivery systems

Comparison with Similar Compounds

Pyridine Positional Isomers

  • Pyridin-3-yl vs. Pyridin-2-yl (e.g., 2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide): Exhibits altered solubility and metabolic stability due to steric effects near the triazole ring . Pyridin-4-yl (e.g., derivatives from Rajurkar et al.): Demonstrates superior antimicrobial activity (MIC: 8–16 µg/mL against S. aureus) compared to pyridin-3-yl analogs, attributed to optimized hydrogen bonding .

Heterocyclic Replacements

  • Furan-2-yl (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide): Shows potent anti-exudative activity (62% inhibition at 10 mg/kg vs. diclofenac sodium’s 65% at 8 mg/kg) but reduced thermal stability compared to pyridine-containing analogs .

Acetamide Side-Chain Modifications

N-Substituents

  • N-Phenyl-N-isopropyl (target compound): The bulky isopropyl group may enhance lipophilicity (predicted logP: ~2.8), improving membrane permeability .
  • N-(3-Fluoro-4-methylphenyl) (CAS 578736-90-0): Fluorine substitution increases electronegativity, enhancing protein binding (IC₅₀: 12 µM in anti-inflammatory assays) .
  • N-(4-Sulfamoylphenyl) (CAS 573941-79-4): The sulfonamide group introduces hydrogen-bonding capacity, improving solubility (aqueous solubility: 1.2 mg/mL) but reducing CNS penetration .

Chloro/Methyl Substitutions

  • N-(4-Chloro-2-methylphenyl) (CAS 578736-90-0): Chlorine at the para position increases oxidative stability, while methyl at ortho enhances steric shielding, prolonging half-life (t₁/₂: 4.7 h in vitro) .

Q & A

Q. What are the key synthetic pathways for 2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide, and how do reaction conditions influence yield?

The synthesis typically involves:

  • Step 1 : Alkylation of 4-amino-5-(pyridin-3-yl)-1,2,4-triazole-3-thione with α-chloroacetamide derivatives in the presence of KOH (pH ~10–12) .
  • Step 2 : Introduction of the sulfanylacetamide moiety via nucleophilic substitution under ambient or mildly heated conditions (40–60°C) .
  • Step 3 : Purification via recrystallization using ethanol/water mixtures.
    Key Variables :
  • Alkaline conditions (KOH) enhance nucleophilicity of the thiol group .
  • Solvent polarity (e.g., DMF vs. ethanol) affects reaction kinetics and byproduct formation .

Q. Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?

  • 1H/13C NMR : Assign peaks for pyridine (δ 8.1–8.9 ppm), triazole (δ 7.5–8.0 ppm), and isopropyl groups (δ 1.2–1.4 ppm) .
  • IR Spectroscopy : Confirm S-H stretching (absent post-alkylation) and C=O (amide I band at ~1650 cm⁻¹) .
  • Mass Spectrometry (LC-MS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Q. What in vivo models are suitable for preliminary evaluation of its anti-exudative activity?

  • Formalin-Induced Rat Paw Edema : Administer 50–100 mg/kg doses orally; measure paw volume at 0.5–4 hr intervals. Active derivatives show 30–50% inhibition vs. controls .
  • Histopathological Analysis : Assess leukocyte infiltration and vascular permeability in tissue samples .

Advanced Research Questions

Q. How can computational methods predict the biological targets and optimize the compound’s activity?

  • Molecular Docking : Use AutoDock Vina to model interactions with cyclooxygenase-2 (COX-2) or TNF-α. Pyridine and triazole moieties show strong hydrogen bonding with catalytic residues .
  • PASS Program : Predict anti-inflammatory (Pa ~0.8) and analgesic (Pa ~0.7) activity based on structural analogs .
  • QSAR Studies : Correlate substituent electronegativity (e.g., pyridin-3-yl vs. furan-2-yl) with IC₅₀ values .

Q. What crystallographic techniques resolve ambiguities in the compound’s 3D conformation?

  • Single-Crystal X-Ray Diffraction : Assign space group (e.g., P2₁/c) and torsion angles between triazole and pyridine rings. SHELXL refinement achieves R-factor <5% .
  • Comparative Analysis : Overlay experimental and DFT-optimized structures to validate intramolecular H-bonding (e.g., N–H⋯S) .

Q. How do contradictory bioactivity results arise between in vitro and in vivo studies, and how can they be mitigated?

  • Discrepancy Sources :
    • Poor solubility (logP ~3.5) limits bioavailability in vivo .
    • Metabolic instability of the sulfanyl group in hepatic microsomes .
  • Solutions :
    • Formulate as nanoparticles (e.g., PLGA encapsulation) to enhance solubility .
    • Introduce electron-withdrawing substituents (e.g., -CF₃) to stabilize the sulfanyl moiety .

Key Recommendations for Researchers

  • Prioritize SHELXL for crystallographic refinement due to robustness with high-resolution data .
  • Use hybrid DFT/MD simulations to study metabolic pathways and guide structural modifications .
  • Validate bioactivity in orthogonal assays (e.g., LPS-induced macrophage models) to reduce false positives .

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